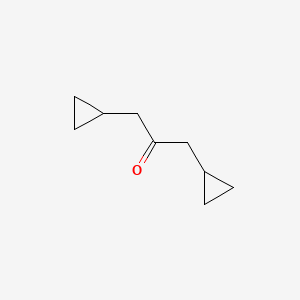

1,3-Dicyclopropylpropan-2-one

Description

1,3-Dicyclopropylpropan-2-one is a cyclic ketone featuring two cyclopropyl groups attached to the 1- and 3-positions of a propan-2-one backbone. Structural analysis suggests that the cyclopropyl substituents may influence its stability, solubility, and electronic properties compared to simpler ketones or cyclopropane derivatives.

Properties

IUPAC Name |

1,3-dicyclopropylpropan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c10-9(5-7-1-2-7)6-8-3-4-8/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEIYJHPPHUWGNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)CC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dicyclopropylpropan-2-one can be synthesized through several methods, including:

Cyclopropanation Reactions: One common method involves the cyclopropanation of alkenes using carbenes or carbenoid reagents.

Grignard Reactions: Another approach involves the use of cyclopropylmagnesium bromide in a Grignard reaction with appropriate carbonyl compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3-Dicyclopropylpropan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The cyclopropyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Substituted cyclopropyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

1,3-Dicyclopropylpropan-2-one has the molecular formula C₉H₁₄O and a molecular weight of approximately 142.21 g/mol. Its structure features two cyclopropyl groups attached to a propan-2-one backbone, contributing to its unique chemical reactivity and stability. The compound is classified as a ketone due to the presence of the carbonyl group.

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the production of tetrahydrothienopyridine derivatives, which are significant in treating cardiovascular diseases. One prominent derivative is prasugrel, a platelet inhibitor used for preventing thrombosis and thromboembolism.

Case Study: Synthesis of Tetrahydrothienopyridine Derivatives

A study demonstrated the efficient synthesis of 2-halogen-1-cyclopropyl-2-substituted phenylethanones from this compound through halogenation reactions. This process can be scaled industrially, achieving high yields (up to 94%) and purity levels essential for pharmaceutical applications .

Organic Synthesis

In organic chemistry, this compound is employed as a versatile building block for synthesizing complex organic molecules. Its unique structure allows it to participate in various reactions such as nucleophilic additions and cycloadditions.

Data Table: Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Addition | Base-catalyzed | Alcohol derivatives |

| Cycloaddition | Heat or light | Cycloadducts |

| Halogenation | Aqueous halide solution | Halogenated products |

Materials Science Applications

The compound's properties have also led to its use in materials science, particularly in the development of polymers and advanced materials. Its ability to form stable intermediates makes it suitable for synthesizing high-performance materials.

Case Study: Polymerization Catalysts

Research has shown that this compound can be used as a precursor in creating polymerization catalysts. These catalysts are essential for producing specialty polymers with tailored properties for applications in electronics and coatings .

Mechanism of Action

The mechanism of action of 1,3-Dicyclopropylpropan-2-one involves its interaction with various molecular targets. The cyclopropyl groups can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The central ketone group can also undergo nucleophilic addition reactions, influencing its reactivity and interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key comparisons are outlined below:

Table 1: Structural and Hypothetical Property Comparison

Key Observations:

Cyclopropane Derivatives vs. Halogenated Alkanes: this compound and CAS 62603-50-3 share cyclopropane rings but differ in substituents. The dioxolan group in CAS 62603-50-3 likely increases polarity and aqueous solubility compared to the non-polar cyclopropyl groups in the target compound . In contrast, 1,2,3-Trichloropropane (a halogenated alkane) exhibits distinct properties, such as higher density (1.39 g/cm³) and volatility, driven by its chlorine substituents. Its toxicity profile includes carcinogenic and hepatotoxic effects, as noted in EPA reports .

However, steric effects from the dimethyl and dioxolan groups in CAS 62603-50-3 may reduce reactivity compared to the less substituted target compound .

Research Findings and Limitations

- This compound: No experimental data or studies are available in the provided evidence. Its properties and applications remain speculative.

- CAS 62603-50-3: Referenced as a structurally related compound but lacks detailed physicochemical or toxicological data.

- 1,2,3-Trichloropropane: Extensively studied for toxicity, with EPA reports highlighting its carcinogenicity (oral slope factor: 7.9 × 10⁻² mg/kg/day) and environmental persistence .

Biological Activity

1,3-Dicyclopropylpropan-2-one (CAS No. 14113-98-5) is an organic compound characterized by the presence of two cyclopropyl groups attached to a propanone backbone. This unique structure imparts significant ring strain and reactivity, making it a compound of interest in various fields, particularly in medicinal chemistry and drug design. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is notable for its high reactivity due to the cyclopropyl groups, which can influence its interactions with biological targets. The compound's structure can enhance its ability to act as a building block in the synthesis of more complex molecules, contributing to its utility in drug development.

Biological Activity Profiles

The biological activity of this compound has been explored through various studies focusing on its interaction with different biomolecules. The following table summarizes key findings related to its biological activities:

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Interaction : The compound has been shown to inhibit enzymes that play critical roles in various metabolic processes. This inhibition can lead to altered metabolic pathways and may have therapeutic implications in conditions like cancer and metabolic disorders.

- Cytotoxic Effects : In vitro studies have indicated that this compound can induce apoptosis in certain cancer cell lines. This effect is likely mediated through the activation of intrinsic apoptotic pathways involving mitochondrial dysfunction.

- Antimicrobial Properties : The compound has demonstrated activity against specific bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Case Studies

Several studies have investigated the biological activity of this compound:

- Cytotoxicity Study : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent .

- Enzyme Inhibition Research : Research focusing on enzyme inhibition revealed that this compound effectively inhibited key metabolic enzymes, leading to altered cellular metabolism and growth inhibition in cancer cells .

- Antimicrobial Testing : In a screening for antimicrobial activity, this compound showed significant inhibitory effects against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .

Future Directions

The promising biological activities of this compound warrant further investigation. Future research could focus on:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy of the compound in animal models.

- Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced potency and selectivity against specific targets.

- Mechanistic Studies : To elucidate the detailed mechanisms by which this compound exerts its biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.